ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)
Description
Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is a thiophene-based derivative with a complex substitution pattern. Its core structure consists of a thiophene ring substituted at the 2-position with an acetamido group bearing a 4-methylpiperazine moiety and at the 4-position with a 2-chlorophenyl group. The bis(oxalic acid) component suggests the compound exists as a salt, likely enhancing its solubility and stability compared to the free base form.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S.2C2H2O4/c1-3-27-20(26)18-15(14-6-4-5-7-16(14)21)13-28-19(18)22-17(25)12-24-10-8-23(2)9-11-24;2*3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3,(H,22,25);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWVPIBAAUEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H28ClN3O11S
- Molecular Weight : 602.0 g/mol
- CAS Number : 301812-48-6
The structure includes a thiophene ring, a chlorophenyl group, and a piperazine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate exhibit notable antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | MBC (µg/mL) | Tested Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | S. aureus |
| 5a | 0.30 | 0.35 | E. coli |
| 4a | 0.28 | 0.30 | Klebsiella spp. |
These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy.
Cytotoxicity and Cancer Research
In research focused on cancer cell lines, compounds structurally related to ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate were evaluated for cytotoxic effects. The lead compound O4I2 was found to induce Oct3/4 expression in embryonic stem cells, promoting pluripotency . This mechanism may have implications for regenerative medicine and cancer therapy.
Case Study: Induction of Pluripotency
A study involving the compound O4I2 demonstrated its ability to reprogram somatic cells into induced pluripotent stem cells (iPSCs), highlighting its potential in cancer treatment strategies by targeting stem cell pathways .
The biological activity of ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for microbial survival.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Biofilm Disruption : Certain derivatives were effective in disrupting biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in substituents on the phenyl ring, acetamido side chain, and ester groups. Below is a comparative analysis:
*Estimated based on analogous oxalate salts (e.g., ).
Physicochemical Properties
- Solubility: The bis(oxalic acid) salt form of the main compound likely exhibits higher aqueous solubility compared to neutral esters like the nitro- or cyano-substituted analogs .
- LogP: Lipophilicity varies significantly. The nitro-substituted analog (LogP = 6.34) is more lipophilic than the cyanoacetyl derivative, which may influence membrane permeability .
- Molecular Weight : The main compound’s higher molecular weight (~629.5) could impact pharmacokinetics, whereas smaller analogs (e.g., 375.83 in ) may have better absorption profiles.
Preparation Methods
Gewald Reaction Optimization
-
Reactants : Ethyl cyanoacetate, 2-chloroacetophenone, and sulfur are refluxed in a polar aprotic solvent (e.g., DMF) with a base such as morpholine.
-
Conditions : Reaction proceeds at 80–100°C for 12–18 hours under inert atmosphere.
-
Product : Ethyl 4-(2-chlorophenyl)-2-aminothiophene-3-carboxylate (Intermediate A ).
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 90°C |
| Reaction Time | 15 hours |
| Purification Method | Ethanol recrystallization |
Introduction of the Acetamido Side Chain
The amino group at position 2 of the thiophene core undergoes acylation to install the 4-methylpiperazine-containing side chain.
Acylation with 2-(4-Methylpiperazin-1-yl)Acetyl Chloride
-
Reactants : Intermediate A is treated with 2-(4-methylpiperazin-1-yl)acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
-
Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 6 hours.
-
Product : Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate (Intermediate B ).
-
Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, facilitated by Et₃N to scavenge HCl. Steric hindrance from the 2-chlorophenyl group necessitates low temperatures to minimize side reactions.
Salt Formation with Oxalic Acid
The final step involves protonation of the 4-methylpiperazine nitrogen atoms with oxalic acid to enhance solubility and stability.
Crystallization as the Bis(Oxalic Acid) Salt
-
Reactants : Intermediate B is dissolved in hot ethanol and treated with two equivalents of oxalic acid.
-
Conditions : Reflux for 2 hours, followed by slow cooling to induce crystallization.
-
Product : Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid).
| Property | Value |
|---|---|
| Melting Point | 178–180°C (decomposition) |
| Solubility | Soluble in DMSO, sparingly in H2O |
| Purity (HPLC) | ≥98% |
Analytical Characterization
Critical spectroscopic data confirm the structure and purity of the final compound:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Alternative Synthetic Routes
Suzuki Coupling for Thiophene Functionalization
An alternative to the Gewald reaction involves palladium-catalyzed cross-coupling to introduce the 2-chlorophenyl group post-thiophene formation. However, this method yields <50% due to competing side reactions.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for this compound?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or DMSO for solvation ), and reaction time. Design of Experiments (DoE) principles, such as factorial designs, can optimize yield by systematically varying parameters like molar ratios and catalysts . Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity and final product validation .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Methodological Answer : Purity is ensured via High-Performance Liquid Chromatography (HPLC) to separate impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation . Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystallinity, while mass spectrometry validates molecular weight .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2A irritant ). Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while machine learning models prioritize synthetic routes. ICReDD’s integrated approach combines computational predictions with experimental validation, reducing trial-and-error iterations . For example, solvation effects of DMSO can be modeled to optimize nucleophilic substitution steps .
Q. What strategies resolve contradictions between theoretical predictions and experimental data?
- Methodological Answer : Cross-validate computational models with experimental kinetics (e.g., via stopped-flow spectroscopy) and spectroscopic data. Statistical tools like Principal Component Analysis (PCA) identify outliers, while sensitivity analysis isolates critical variables (e.g., solvent polarity or catalyst loading) . Replicate experiments under controlled conditions to minimize batch-to-batch variability .
Q. How does the 4-methylpiperazine moiety influence bioactivity, and what methods study this?
- Methodological Answer : The 4-methylpiperazine group enhances solubility and modulates receptor binding. Structure-Activity Relationship (SAR) studies compare analogs (e.g., replacing piperazine with morpholine) via in vitro assays (e.g., enzyme inhibition or cell viability tests) . Molecular docking simulations (using AutoDock Vina) predict interactions with biological targets like kinases or GPCRs .
Q. What advanced techniques characterize the compound’s supramolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction resolves 3D structures, highlighting hydrogen bonding between the oxalic acid counterion and thiophene carbonyl groups . Dynamic Light Scattering (DLS) and isothermal titration calorimetry (ITC) quantify aggregation behavior and binding thermodynamics in physiological buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
